N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H17ClFN3O3 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0942473 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide have been synthesized and evaluated for their antimicrobial activities. For instance, a series of semicarbazone derivatives showed significant antibacterial and antifungal activities, with specific compounds demonstrating good efficacy against bacterial strains and moderate activity against fungal strains (Ahsan et al., 2016).
Fluorescent Probes for Biological and Environmental Samples
Derivatives of hydrazinecarboxamides have been utilized in the design of fluorescent probes for detecting biological and environmental analytes. A study presented a ratiometric fluorescent probe for hydrazine, showcasing its application in environmental water systems and fluorescence imaging in biological samples (Zhu et al., 2019).
Cytotoxic and Antioxidant Evaluation
Research into new heterocyclic moieties, including those related to this compound, has been conducted to assess their cytotoxic and antioxidant properties. Certain derivatives have shown promising results as cytotoxic agents and antioxidants in preliminary screenings (IOSR Journals, Kolanpaka & Gade, 2015).
Electrochromic and Conductive Materials
Compounds with similar structures have been explored for their potential in creating electrochromic materials and conductive polymers. These materials are of interest for applications in electronic devices, sensors, and smart windows (Liou & Chang, 2008).
Antitumor Activity
The structural motif found in this compound has been incorporated into compounds evaluated for their antitumor activities. Research has identified compounds with significant inhibitory effects on cancer cell proliferation, suggesting potential applications in cancer therapy (Hao et al., 2017).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[[2-(4-ethoxyphenyl)acetyl]amino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3/c1-2-25-13-6-3-11(4-7-13)9-16(23)21-22-17(24)20-12-5-8-15(19)14(18)10-12/h3-8,10H,2,9H2,1H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFYNDRIAKULKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NNC(=O)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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